molecular formula C17H19BrN2O5S B3456238 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide

5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide

Cat. No.: B3456238
M. Wt: 443.3 g/mol
InChI Key: QZSOAZWIGXMITP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar region of the molecule due to the sp2 hybridization of the carbon atoms in the benzene ring. The sulfonyl group is also typically planar. The bis(2-hydroxyethyl)amino group would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group is relatively stable but can participate in certain reactions under specific conditions. The bromo group is a good leaving group and could be displaced in nucleophilic substitution reactions. The bis(2-hydroxyethyl)amino group could potentially engage in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar nature of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Properties

IUPAC Name

5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O5S/c18-16-7-6-14(26(24,25)20(8-10-21)9-11-22)12-15(16)17(23)19-13-4-2-1-3-5-13/h1-7,12,21-22H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSOAZWIGXMITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CCO)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide
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5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide
Reactant of Route 3
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5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide
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5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide
Reactant of Route 5
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5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide
Reactant of Route 6
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide

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